molecular formula C9H9ClO B6282519 2-(3-chlorophenyl)prop-2-en-1-ol CAS No. 157563-52-5

2-(3-chlorophenyl)prop-2-en-1-ol

Cat. No. B6282519
CAS RN: 157563-52-5
M. Wt: 168.6
InChI Key:
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Description

2-(3-Chlorophenyl)prop-2-en-1-ol, also known as 2-chlorotoluene, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a sweet odor and is a precursor to a variety of industrial chemicals. 2-chlorotoluene is an important intermediate in the production of pharmaceuticals, dyes, and pesticides, among other products. It is also used as a solvent, a stabilizer, and an insecticide.

Scientific Research Applications

2-(3-chlorophenyl)prop-2-en-1-olene is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pesticides. It is also used as an intermediate in the synthesis of other compounds, such as 2-chlorobenzoic acid and 2-chlorobenzaldehyde. In addition, 2-(3-chlorophenyl)prop-2-en-1-olene is used in the production of polymers and in the synthesis of a variety of other organic compounds.

Mechanism of Action

2-(3-chlorophenyl)prop-2-en-1-olene is an aromatic compound, meaning it contains a benzene ring. It is this aromatic ring that is responsible for its reactivity. The benzene ring is electron-rich and can be attacked by electrophiles, resulting in the formation of a variety of products. The reaction mechanism involves the attack of an electrophile on the benzene ring, followed by the formation of a carbocation intermediate. This intermediate then undergoes a rearrangement to form the desired product.
Biochemical and Physiological Effects
2-(3-chlorophenyl)prop-2-en-1-olene has been found to have a number of biochemical and physiological effects. It has been found to be toxic to humans and other animals, causing irritation to the eyes, skin, and respiratory tract. In addition, it has been found to be a hepatotoxin, meaning it has the potential to cause liver damage. It has also been found to be a mutagen, meaning it has the potential to cause genetic mutations.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenyl)prop-2-en-1-olene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-(3-chlorophenyl)prop-2-en-1-olene is its low cost and availability. It is also relatively easy to handle and is not highly flammable. However, it is toxic and should be handled with care. In addition, it has a low boiling point, making it difficult to store and handle in the laboratory.

Future Directions

The future of 2-(3-chlorophenyl)prop-2-en-1-olene research is focused on exploring its potential applications in the pharmaceutical, dye, and pesticide industries. In addition, research is being conducted to further understand its biochemical and physiological effects, as well as its potential toxicity. Further research is also needed to develop safer methods of handling and storing 2-(3-chlorophenyl)prop-2-en-1-olene in the laboratory. Finally, research is being conducted to explore the potential of using 2-(3-chlorophenyl)prop-2-en-1-olene in the development of new polymers and other organic compounds.

Synthesis Methods

2-(3-chlorophenyl)prop-2-en-1-olene can be synthesized through the Friedel-Crafts alkylation reaction of benzene with 2-chloropropene. In this reaction, a Friedel-Crafts catalyst is used to alkylate the benzene ring with the 2-chloropropene, resulting in the formation of 2-(3-chlorophenyl)prop-2-en-1-olene. The reaction is typically carried out in a solvent such as acetic acid or toluene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chlorophenyl)prop-2-en-1-ol involves the reaction of 3-chlorobenzaldehyde with propargyl alcohol in the presence of a base to form 2-(3-chlorophenyl)prop-2-yn-1-ol, which is then subjected to a hydrogenation reaction to obtain the desired product.", "Starting Materials": ["3-chlorobenzaldehyde", "propargyl alcohol", "base", "hydrogen gas", "catalyst"], "Reaction": ["Step 1: Dissolve 3-chlorobenzaldehyde in propargyl alcohol and add a base such as potassium hydroxide or sodium hydroxide to the mixture.", "Step 2: Heat the mixture under reflux for several hours to allow the reaction to proceed.", "Step 3: Cool the reaction mixture and extract the product using a suitable solvent such as diethyl ether or dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain 2-(3-chlorophenyl)prop-2-yn-1-ol.", "Step 5: Dissolve 2-(3-chlorophenyl)prop-2-yn-1-ol in a suitable solvent such as ethanol or methanol and add a hydrogenation catalyst such as palladium on carbon.", "Step 6: Bubble hydrogen gas through the mixture under pressure until the reaction is complete.", "Step 7: Filter the catalyst and evaporate the solvent under reduced pressure to obtain 2-(3-chlorophenyl)prop-2-en-1-ol."] }

CAS RN

157563-52-5

Product Name

2-(3-chlorophenyl)prop-2-en-1-ol

Molecular Formula

C9H9ClO

Molecular Weight

168.6

Purity

65

Origin of Product

United States

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